3-Bromo-2,5,6-trifluorobenzyl bromide
Overview
Description
3-Bromo-2,5,6-trifluorobenzyl bromide is a chemical compound with the molecular formula C7H3Br2F3 . It has a molecular weight of 303.9 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene . It is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5,6-trifluorobenzyl bromide is 1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis
3-Bromo-2,5,6-trifluorobenzyl bromide is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Application 1: Derivatization of Alcohols, Carboxylic Acids, Sulfonamides for GC and Polyfunctional Thiols
- Summary of Application : 3-Bromo-2,5,6-trifluorobenzyl bromide is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for gas chromatography (GC), and polyfunctional thiols .
Application 2: Bromination of Activated Aromatic Compounds
- Summary of Application : Aqueous free bromine species (e.g., HOBr, BrCl, Br2, BrOCl, Br2O, and H2OBr+) can react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects .
Application 3: Synthesis of Sitagliptin
- Summary of Application : 2,4,5-Trifluorobenzyl bromide, a compound similar to 3-Bromo-2,5,6-trifluorobenzyl bromide, is used as an important intermediate in the synthesis of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-IV (DPP-IV) inhibitor developed by Merck & Co., approved by the FDA in October 2006 for the treatment of non-insulin-dependent (Type II) diabetes .
- Methods of Application : The specific methods of application or experimental procedures would involve using 2,4,5-Trifluorobenzyl bromide as a starting material in the synthesis of Sitagliptin .
- Results or Outcomes : The outcome of this application is the synthesis of Sitagliptin, a drug used for the treatment of Type II diabetes .
Application 4: Synthesis of Ensitrelvir
- Summary of Application : 2,4,5-Trifluorobenzyl bromide, a compound similar to 3-Bromo-2,5,6-trifluorobenzyl bromide, is an important intermediate in the synthesis of Ensitrelvir (S-217622) . Ensitrelvir is the latest oral drug developed by Japan’s Shionogi Pharmaceutical Company to treat COVID-19 . It is the first orally active, non-covalent, non-peptide SARS-CoV-23CL protease inhibitor .
- Methods of Application : The specific methods of application or experimental procedures would involve using 2,4,5-Trifluorobenzyl bromide as a starting material in the synthesis of Ensitrelvir .
- Results or Outcomes : The outcome of this application is the synthesis of Ensitrelvir, a drug used for the treatment of COVID-19 .
properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYZYOVPTXRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5,6-trifluorobenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.